The synthesis of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione involves several steps, primarily starting from 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal. The general method includes:
9beta,10alpha-Pregna-4,6-diene-3,20-dione participates in various chemical reactions typical for steroid compounds:
These reactions are essential for modifying the compound's properties and enhancing its therapeutic efficacy .
The mechanism of action of 9beta,10alpha-Pregna-4,6-diene-3,20-dione primarily involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors:
Research indicates that its activity may also extend to neuroendocrine functions, although comprehensive physiological studies are still required to fully elucidate its effects in humans .
The physical and chemical properties of 9beta,10alpha-Pregna-4,6-diene-3,20-dione include:
These properties are crucial for understanding its stability and behavior under various conditions .
9beta,10alpha-Pregna-4,6-diene-3,20-dione has several scientific applications:
The compound systematically named 9β,10α,17α-Pregna-4,6-diene-3,20-dione possesses a steroidal backbone with defined stereochemical features at multiple chiral centers. Its IUPAC name is (8S,9R,10S,13S,14S,17R)-17-Acetyl-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one, reflecting absolute configurations at C-8, C-9, C-10, C-13, C-14, and C-17 [3] [4]. The stereochemistry deviates from conventional progesterone derivatives: The 9β-hydrogen and 10α-methyl groups create a retro configuration that inverts the A/B ring fusion from the typical trans to a cis orientation. This rearrangement significantly alters the three-dimensional profile and biological interactions compared to natural progestins [8] [10]. The 17α-acetyl group further distinguishes it from progesterone's 17β-side chain, contributing to its unique receptor binding profile [4].
This compound has a consistent molecular formula of C₂₁H₂₈O₂, confirmed across multiple chemical databases and analytical sources [1] [3] [10]. Its molecular weight is 312.45 g/mol, with a precise exact mass of 312.209 g/mol [3] [8]. Key physicochemical descriptors include:
Table 1: Molecular Descriptors of 9β,10α,17α-Pregna-4,6-diene-3,20-dione
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₈O₂ |
Molecular Weight | 312.45 g/mol |
Exact Mass | 312.209 g/mol |
Topological Polar Surface Area | 34.1 Ų |
XLogP3 | 3.8 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 1 |
The 9β,10α configuration places this compound within the retrosteroid class, characterized by inverted stereochemistry at C-9 and C-10. This structural motif induces a bent conformation in the A-ring, contrasting with the planar structure of progesterone [8] [10]. Key comparative features include:
Dydrogesterone Analogy: It shares the 6,7-didehydrogenation and 9β,10α orientation with dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione), but differs critically at C-17, where dydrogesterone has a 17β-acetyl group instead of the 17α-configuration [8] [10]. This seemingly minor alteration significantly impacts receptor binding.
Receptor Affinity Implications: The 17α-acetyl configuration likely disrupts binding to nuclear progesterone receptors (nPRs) while potentially enhancing interaction with membrane progesterone receptors (mPRs). Studies show that even single stereochemical inversions (e.g., 17α-vs 17β-progesterone) reduce nPR affinity by >90% .
Conjugated Diene System: The Δ⁴,⁶-diene creates extended conjugation (C3=O to C6-C7), altering electron distribution. This contrasts with medroxyprogesterone acetate's isolated enone system but resembles the conjugated systems in some experimental mPRα ligands like pregna-4,6-diene-3,20-dione (RBA 98.9% vs progesterone for mPRα) .
Table 2: Structural Comparison with Related Progestins
Compound | Key Structural Features | Stereochemical Configuration |
---|---|---|
9β,10α,17α-Pregna-4,6-diene-3,20-dione | Δ⁴,⁶-diene, 17α-acetyl | 9β,10α,17α |
Progesterone | Δ⁴-enone, 17β-acetyl | 8β,9α,10β,13β,14α,17β |
Dydrogesterone | Δ⁴,⁶-diene, 17β-acetyl | 9β,10α,13β,14α,17β |
Pregna-4,6-diene-3,20-dione | Δ⁴,⁶-diene, 17β-acetyl | 8β,9α,10β,13β,14α,17β |
While no direct X-ray crystallographic data exists for this specific 17α-epimer, analysis of analogous retrosteroids reveals critical conformational insights:
A-Ring Puckering: The 9β,10α configuration forces the A-ring into a half-chair conformation with C5-C6-C7-C8 torsion angles compressed by 12° versus natural progesterone. This distortion propagates through the B-ring, increasing the dihedral angle between A/B rings to 35° (vs. 55° in progesterone) [8].
17-Acetyl Orientation: Crystallography of 17β-acetyl retrosteroids (e.g., dydrogesterone) shows the acetyl group aligned nearly perpendicular to the D-ring. Molecular modeling predicts the 17α-epimer would position this group 120° from this orientation, potentially sterically hindering receptor binding pockets optimized for 17β-configurations [4] [8].
Computational Predictions: Comparative Molecular Field Analysis (CoMFA) of mPRα ligands indicates the C17 carbonyl and Δ⁶ double bond contribute significantly to electrostatic interactions. The 17α-configuration creates a 2.3 Å displacement of the C20 oxygen compared to progesterone, explaining its differential receptor affinity . Though conformational changes during receptor binding remain uncharacterized, studies of other steroid receptors show binding pockets can undergo >5 Å displacements to accommodate altered stereochemistry [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1